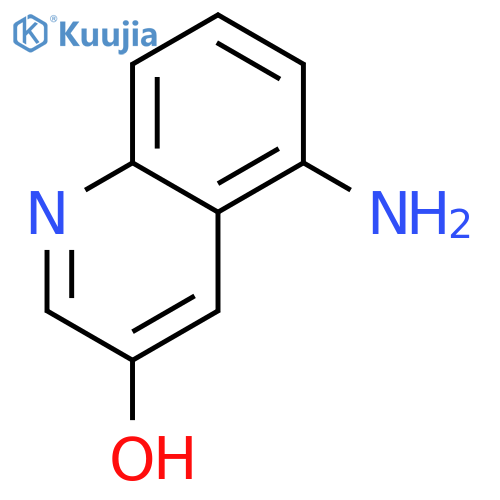

Cas no 1261529-03-6 (5-Aminoquinolin-3-ol)

5-Aminoquinolin-3-ol 化学的及び物理的性質

名前と識別子

-

- 5-Aminoquinolin-3-ol

- 3-Quinolinol, 5-amino-

- CS-0120393

- AS-32806

- DB-229331

- MFCD18413396

- SB68581

- SY241181

- 1261529-03-6

- AKOS025146734

-

- MDL: MFCD18413396

- インチ: InChI=1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2

- InChIKey: YMXQIJJAGDBYPH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=C(C=NC2=C1)O)N

計算された属性

- せいみつぶんしりょう: 160.063662883g/mol

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 59.1Ų

5-Aminoquinolin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB446841-250mg |

5-Aminoquinolin-3-ol; . |

1261529-03-6 | 250mg |

€760.70 | 2025-02-14 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2247-1G |

5-aminoquinolin-3-ol |

1261529-03-6 | 95% | 1g |

¥ 5,405.00 | 2023-03-31 | |

| Chemenu | CM145544-250mg |

5-Aminoquinolin-3-ol |

1261529-03-6 | 95% | 250mg |

$471 | 2022-06-13 | |

| Chemenu | CM145544-1g |

5-Aminoquinolin-3-ol |

1261529-03-6 | 95% | 1g |

$1286 | 2023-02-18 | |

| abcr | AB446841-100mg |

5-Aminoquinolin-3-ol; . |

1261529-03-6 | 100mg |

€487.10 | 2025-02-14 | ||

| eNovation Chemicals LLC | Y1224802-5g |

5-aminoquinolin-3-ol |

1261529-03-6 | 95% | 5g |

$2600 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2247-1g |

5-aminoquinolin-3-ol |

1261529-03-6 | 95% | 1g |

¥5401.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191033-100mg |

5-Aminoquinolin-3-ol |

1261529-03-6 | 95% | 100mg |

¥2066.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1197825-1g |

5-Aminoquinolin-3-ol |

1261529-03-6 | 95% | 1g |

$1145 | 2025-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2247-250.0mg |

5-aminoquinolin-3-ol |

1261529-03-6 | 95% | 250.0mg |

¥2163.0000 | 2024-07-28 |

5-Aminoquinolin-3-ol 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

5-Aminoquinolin-3-olに関する追加情報

Recent Advances in the Study of 5-Aminoquinolin-3-ol (CAS: 1261529-03-6) in Chemical Biology and Pharmaceutical Research

5-Aminoquinolin-3-ol (CAS: 1261529-03-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development. This research brief consolidates the latest findings related to this compound, highlighting its role in addressing unmet medical needs.

The synthesis of 5-Aminoquinolin-3-ol has been optimized to improve yield and purity, with recent methodologies employing catalytic hydrogenation and metal-free approaches. These advancements have facilitated its use in high-throughput screening and structure-activity relationship (SAR) studies. Researchers have identified its potential as a scaffold for designing inhibitors targeting key enzymes involved in inflammatory and infectious diseases.

In vitro and in vivo studies have demonstrated the compound's efficacy against a range of biological targets. Notably, 5-Aminoquinolin-3-ol exhibits promising activity against Mycobacterium tuberculosis, with mechanisms involving disruption of cell wall synthesis. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, showing reduced cytokine production and oxidative stress markers.

Pharmacokinetic studies reveal that 5-Aminoquinolin-3-ol has favorable absorption and distribution profiles, though metabolic stability remains an area for further optimization. Recent formulations, including nanoparticle-based delivery systems, aim to enhance its bioavailability and target specificity. These innovations are critical for advancing the compound into preclinical and clinical trials.

The therapeutic potential of 5-Aminoquinolin-3-ol extends to oncology, where it has shown selective cytotoxicity against certain cancer cell lines. Mechanistic studies suggest its ability to induce apoptosis via mitochondrial pathways and inhibit angiogenesis. Collaborative efforts between academic and industrial researchers are underway to explore its combination with existing therapies for synergistic effects.

In conclusion, 5-Aminoquinolin-3-ol (CAS: 1261529-03-6) represents a versatile and promising candidate for drug development across multiple therapeutic areas. Continued research into its molecular interactions and optimization of its pharmacological properties will be essential for translating these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration in unlocking the full potential of this compound.

1261529-03-6 (5-Aminoquinolin-3-ol) 関連製品

- 2408938-03-2(rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate)

- 3462-95-1((4-Fluorophenylmethyl)triphenylphosphonium Chloride)

- 1429249-89-7(3-tert-butyl-5-chloro-1-methyl-1H-pyrazole)

- 1541406-43-2(methyl 4-amino-4-(2-fluorophenyl)butanoate)

- 917373-02-5(2-{(tert-butoxy)carbonylamino}-3-(5-nitro-1H-indol-3-yl)propanoic acid)

- 1040041-89-1(2-(4-Cyanophenoxy)propanamide)

- 37859-57-7(Methyltris(methylisobutylketoxime)silane)

- 387362-68-7(tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

- 1354922-96-5(4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine)

- 2229488-15-5(1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine)